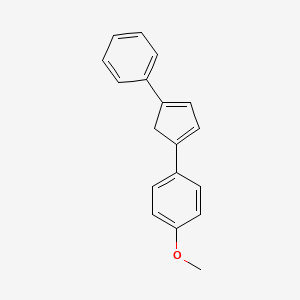
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a cyclopentadienyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of 1-methoxy-4-bromobenzene with phenylcyclopentadienyl lithium under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated cyclopentadienyl rings.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s biological effects .
類似化合物との比較
Similar Compounds
1-Methoxy-4-(penta-1,3-diyn-1-yl)benzene: Similar structure but with a different cyclopentadienyl moiety.
Phenylcyclopenta-1,3-diene: Lacks the methoxy group and has a simpler structure.
Uniqueness
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is unique due to the presence of both a methoxy group and a phenylcyclopentadienyl moiety, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
80109-11-1 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC名 |
1-methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16O/c1-19-18-11-9-15(10-12-18)17-8-7-16(13-17)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChIキー |
GGMMLOCSSFOMOB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



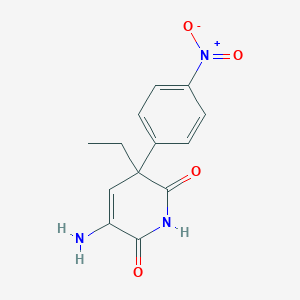
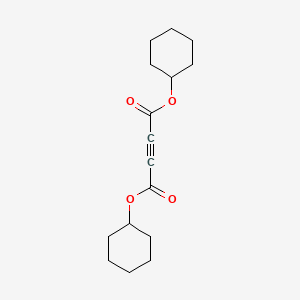
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)
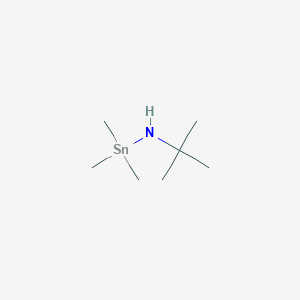
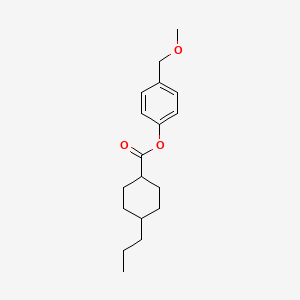

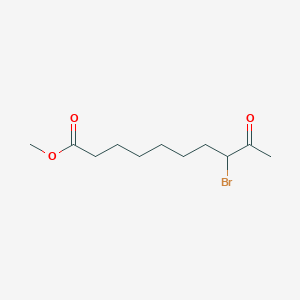
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)


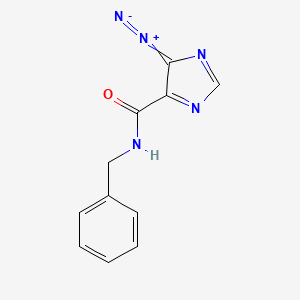
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
